Methyl 2,3-dioxo-3-phenylpropanoate
Overview
Description
Methyl 2,3-dioxo-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a propanoate backbone, with two oxo groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dioxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dioxo-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the oxidation of methyl 3-phenylpropanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction introduces the oxo groups at the 2 and 3 positions of the propanoate backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to reflux, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dioxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding diols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2,3-dioxo-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2,3-dioxo-3-phenylpropanoate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations due to the presence of its oxo groups and phenyl ring. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 2,3-dioxo-3-phenylpropanoate can be compared to other similar compounds such as:
Methyl 3-phenylpropanoate: Lacks the oxo groups, resulting in different reactivity and applications.
2-Methyl-3-phenylpropanoic acid: Contains a carboxylic acid group instead of the ester functionality.
Ethyl 2,3-dioxo-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Properties
IUPAC Name |
methyl 2,3-dioxo-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGMJHPMHFWMBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300625 | |
Record name | Methyl α,β-dioxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86358-32-9 | |
Record name | Methyl α,β-dioxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86358-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α,β-dioxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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